2,3-Difluoro-6-nitrophenol

Catalog No.
S755300
CAS No.
82419-26-9
M.F
C6H3F2NO3
M. Wt
175.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-nitrophenol

CAS Number

82419-26-9

Product Name

2,3-Difluoro-6-nitrophenol

IUPAC Name

2,3-difluoro-6-nitrophenol

Molecular Formula

C6H3F2NO3

Molecular Weight

175.09 g/mol

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H

InChI Key

KEGOHDCHURMFKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Pharmaceutical Applications

Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the synthesis of various drugs . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .

Methods of Application or Experimental Procedures: The compound can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer . The specific results or outcomes would depend on the particular drug being synthesized and its effectiveness in treating the targeted condition.

Synthesis of Anti-Inflammatory Drugs

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .

Methods of Application or Experimental Procedures: The compound can also be used as an intermediate for the synthesis of selective COX-2 inhibitors, which are used to treat inflammation and pain .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various inflammatory conditions .

Synthesis of Anticancer Drugs

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of various chemotherapeutic agents, including taxanes and vinca alkaloids . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of anticancer drugs such as gefitinib and erlotinib, which are used to treat lung cancer .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer .

Agrochemical Applications

Summary of the Application: In the agrochemical industry, 2,3-Difluoro-6-nitrophenol is used as an intermediate in the synthesis of herbicides and fungicides .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular herbicide or fungicide being synthesized.

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these agrochemicals has led to the development of effective treatments for various plant diseases and pests .

Electronic Materials

Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the field of electronic materials . Its unique properties and versatility make it an important intermediate in the synthesis of various compounds .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular electronic material being synthesized.

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these electronic materials has led to the development of various electronic devices .

Synthesis of Antimicrobial Agents

Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . The compound can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of antimicrobial drugs such as fluoroquinolones and cephalosporins, which are used to treat bacterial infections .

Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various bacterial infections . These antibiotics have shown promising results in combating antibiotic-resistant bacteria .

Origin and Significance:


Molecular Structure Analysis

2,3-DFNP has the following key features in its molecular structure (refer to for structure visualization):

  • Fluorine substitution: The presence of two fluorine atoms at positions 2 and 3 of the phenol ring can influence the electronic properties of the molecule. Fluorine is highly electronegative, withdrawing electron density from the ring and making it less reactive compared to unsubstituted phenol.
  • Nitro group: The nitro group (-NO2) at position 6 is an electron-withdrawing group, further reducing the electron density on the ring. However, it also activates the molecule for certain types of reactions, like nucleophilic aromatic substitution.

Chemical Reactions Analysis

While detailed information on specific reactions involving 2,3-DFNP is scarce, its functional groups suggest potential reaction pathways:

  • Nucleophilic aromatic substitution: The activated aromatic ring with the nitro group makes 2,3-DFNP susceptible to nucleophilic aromatic substitution reactions. Depending on the reaction conditions and the nucleophile used, various substituted products could be formed.

One documented instance of 2,3-DFNP's use is in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline []. The specific reaction details are not publicly available, but it likely involved the nucleophilic character of the nitrogen atom in the starting material reacting with the activated aromatic ring of 2,3-DFNP.

  • Reduction: Nitro groups can be reduced to amino groups under appropriate conditions. However, specific reaction conditions for reduction of 2,3-DFNP are not documented in scientific literature.

Physical And Chemical Properties Analysis

  • Physical state: Solid at room temperature [].
  • Melting point: Around 60-62°C (literature value) [].
  • Solubility: Likely soluble in organic solvents like dichloromethane, acetone, or dimethylformamide due to the presence of the aromatic ring and nitro group.
  • Stability: The presence of fluorine and nitro groups suggests potential stability towards hydrolysis and oxidation.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluoro-6-nitrophenol

Dates

Modify: 2023-08-15

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